(Ethyl acetoacetato-O1',O3)(monoisopropyl phthalato-O2)(propan-2-olato)aluminium
CAS No.: 89030-91-1
Cat. No.: VC17029958
Molecular Formula: C20H27AlO8
Molecular Weight: 422.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89030-91-1 |
|---|---|
| Molecular Formula | C20H27AlO8 |
| Molecular Weight | 422.4 g/mol |
| IUPAC Name | 2-O-[3-oxohexanoyloxy(propan-2-yloxy)alumanyl] 1-O-propan-2-yl benzene-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C11H12O4.C6H10O3.C3H7O.Al/c1-7(2)15-11(14)9-6-4-3-5-8(9)10(12)13;1-2-3-5(7)4-6(8)9;1-3(2)4;/h3-7H,1-2H3,(H,12,13);2-4H2,1H3,(H,8,9);3H,1-2H3;/q;;-1;+3/p-2 |
| Standard InChI Key | BKWXOSFBFXPCPW-UHFFFAOYSA-L |
| Canonical SMILES | CCCC(=O)CC(=O)O[Al](OC(C)C)OC(=O)C1=CC=CC=C1C(=O)OC(C)C |
Introduction
Chemical Structure and Bonding
The molecular architecture of (ethyl acetoacetato-O1',O3)(monoisopropyl phthalato-O2)(propan-2-olato)aluminium is defined by the coordination of three ligands to the aluminum center:
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Ethyl acetoacetate binds in a bidentate manner through its enolate oxygen atoms (O1' and O3), forming a stable chelate ring .
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Monoisopropyl phthalate coordinates monodentately via a single oxygen atom (O2) from its carboxylate group .
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Propan-2-olato acts as a monodentate ligand, contributing an alkoxide oxygen atom.
This arrangement results in a tetracoordinated aluminum center, a less common geometry that deviates from the typical hexacoordinated aluminum complexes. The molecular weight of the compound is 422.405 g/mol, and its structure is stabilized by the chelating effect of ethyl acetoacetate and the steric bulk of the isopropyl groups .
Synthesis Methods
The synthesis of this compound involves a ligand-exchange reaction starting from aluminum isopropoxide. The general pathway proceeds as follows:
The reaction is conducted under anhydrous conditions to prevent hydrolysis of the aluminum center. Propan-2-ol serves as both a solvent and a proton source, facilitating ligand substitution . Purification typically involves fractional crystallization or column chromatography to isolate the product from unreacted precursors.
The compound’s infrared (IR) spectrum would likely show characteristic stretches for carbonyl groups () and Al–O bonds () .
Applications in Materials Science and Catalysis
The mixed-ligand system of this compound confers unique advantages in specialized applications:
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Catalysis: The aluminum center’s Lewis acidity enables its use in organic transformations, such as esterifications or polymerizations. For example, analogous complexes catalyze the ring-opening polymerization of lactides .
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Materials Precursor: Its stability in organic solvents makes it suitable for sol-gel synthesis of aluminum oxide thin films or hybrid organic-inorganic materials.
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Additives: Derivatives of aluminum complexes are employed as crosslinking agents in polymers or stabilizers in coatings .
Comparison with Related Aluminum Complexes
The compound’s properties are distinct from those of simpler aluminum complexes, as illustrated below:
The inclusion of monoisopropyl phthalate in (ethyl acetoacetato-O1',O3)(monoisopropyl phthalato-O2)(propan-2-olato)aluminium introduces steric hindrance and modulates solubility, making it more suitable for applications requiring controlled reactivity .
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